molecular formula C14H15N3O3 B2826965 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide CAS No. 2034272-18-7

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide

Cat. No.: B2826965
CAS No.: 2034272-18-7
M. Wt: 273.292
InChI Key: BXWVFAUSJJGCSA-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is a compound that features a unique combination of a cyclopentyloxy group, an isoxazole ring, and an isonicotinamide moiety

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the presence of an isoxazole ring and an isonicotinamide group, it’s possible that this compound could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is unique due to its combination of a cyclopentyloxy group, an isoxazole ring, and an isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyloxy-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(16-12-6-8-19-17-12)10-5-7-15-13(9-10)20-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWVFAUSJJGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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